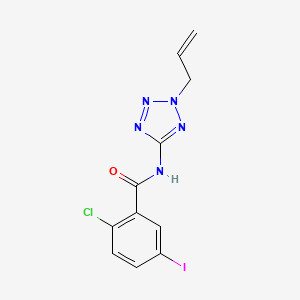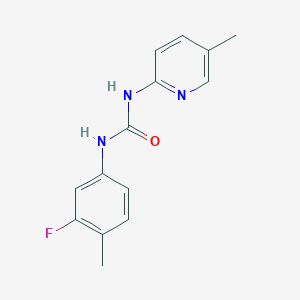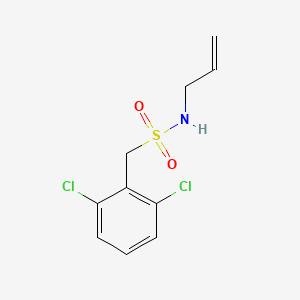![molecular formula C19H20N4O4 B4585938 2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)
2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile
説明
This section would introduce the compound, highlighting its significance and potential applications in various fields such as materials science or pharmaceuticals. However, specific applications related to drug use and dosage, as well as drug side effects, are excluded as per your request.
Synthesis Analysis
The synthesis and characterization of related compounds involve detailed procedures combining experimental and theoretical analyses. For example, Abdullah et al. (2011) presented the synthesis of a novel compound with a focus on its spectroscopic properties, employing techniques like FT-IR, UV-Vis, and NMR, alongside density functional theory (DFT) for structural and spectroscopic data analysis in the ground state (Abdullah M. Asiri et al., 2011).
Molecular Structure Analysis
The molecular structure is deeply analyzed using various spectroscopic methods and theoretical calculations to understand the compound's conformation and electronic properties. Abdullah et al. (2011) provided insights into the molecule's lowest-energy conformation and its electronic properties through time-dependent DFT (TD-DFT) approaches, indicating its potential as a nonlinear optical material.
Chemical Reactions and Properties
The chemical reactions involving this compound could include Michael addition, as described by Xavier Berzosa et al. (2010), showcasing the reactivity of acrylates and nitriles in forming pyridopyrimidines under specific conditions (Xavier Berzosa et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal behavior and electrical conductivity, have been studied for related acrylonitrile copolymers, indicating the compound's potential for various applications based on its thermal stability and conductive properties (S. El-hamouly et al., 1989).
Chemical Properties Analysis
The chemical properties include insights into the compound's reactivity, interaction with other chemical entities, and potential applications based on its functional groups and structural configuration. Studies on similar compounds provide a foundation for understanding these aspects, such as the work by R. N. Singh et al. (2013), which investigated the spectroscopic analysis and chemical reactivity through experimental and quantum chemical approaches (R. N. Singh et al., 2013).
科学的研究の応用
Polymerization and Chemical Reactions
Research has demonstrated various polymerization processes and chemical reactions involving similar compounds, emphasizing their importance in synthetic chemistry. For example, the preparation and reactions of benzoylnitrile oxide from dimethylphenacylsulfonium bromide involve nitrosation and 1,3-dipolar cycloadditions, yielding cycloadducts through mechanisms that can provide insights into the reactivity of acrylonitrile derivatives (Otsuji, Tsujii, Yoshida, & Imoto, 1971). Additionally, the synthesis and evaluation of an ester-functional alkoxyamine for nitroxide-mediated polymerization highlight the role of such compounds in controlling polymerization processes, with potential implications for the synthesis and modification of polymers (Greene & Grubbs, 2009).
Photonic Applications
The photoinduced birefringence in PMMA polymer doped with photoisomerizable pyrazoline derivative, such as the compound mentioned, showcases its potential in fabricating photochromic polymers for optical switchers. This application is due to the compound's ability to undergo conformational changes upon excitation, affecting its optical properties (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015). Such materials are of great interest for developing advanced photonic devices.
Synthetic Chemistry and Material Science
In synthetic chemistry, the generation of diazo-2-methylenecyclopropane and its 1,3-dipolar cycloaddition to acrylates explores the reactivity of cyclopropane derivatives in creating structurally complex and functionalized molecules. This research could offer valuable insights into the synthesis strategies involving acrylonitrile derivatives and their potential applications in material science (Tomilov, Klimenko, Shulishov, & Nefedov, 2000).
特性
IUPAC Name |
(2E)-2-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-19(2,3)18(24)14(9-20)7-13-5-6-17(27-4)15(8-13)11-22-12-16(10-21-22)23(25)26/h5-8,10,12H,11H2,1-4H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUOTHKUJKDBR-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)CN2C=C(C=N2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)CN2C=C(C=N2)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)
![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)

![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)


![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
